(S)-4-Benzylthiazolidine-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

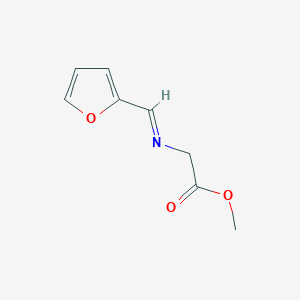

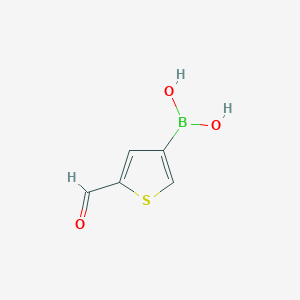

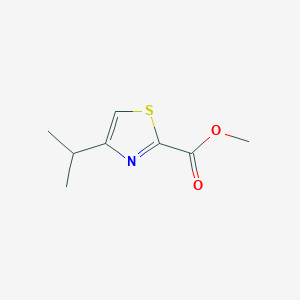

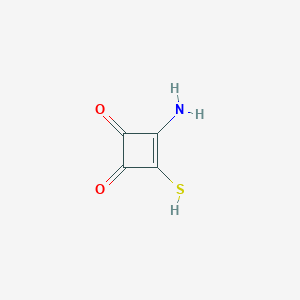

(S)-4-Benzylthiazolidine-2-thione is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. It belongs to a class of organic compounds known as thiazolidines, characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of thiazolidine derivatives, including compounds similar to (S)-4-Benzylthiazolidine-2-thione, has been explored in various studies. For instance, Izawa and Mukaiyama (1979) described the reduction of 3-acylthiazolidine-2-thiones, prepared from carboxylic acids, to aldehydes using reducing agents like diisobutylaluminum hydride and lithium tri-t-butoxyaluminum hydride (Izawa & Mukaiyama, 1979).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives has been a subject of interest in several studies. Kruse et al. (2005) investigated the structure of interaction products resulting from the reaction of glucose with benzyl isothiocyanate, identifying compounds such as 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones (Kruse et al., 2005).

Chemical Reactions and Properties

The chemical reactions and properties of thiazolidine derivatives are diverse. For example, Corban et al. (2005) studied the reaction of N-methylbenzothiazole-2-thione with diiodine and analyzed the resulting compounds using various spectroscopic techniques (Corban et al., 2005). Also, Kumar et al. (2015) reported a synthesis method for 4-hydroxy-3-arylthiazolidine-2-thiones through domino reactions under solvent- and catalyst-free conditions (Kumar et al., 2015).

Physical Properties Analysis

The physical properties of thiazolidine derivatives vary depending on their specific chemical structure. Studies like those by Ciogli et al. (2016), who examined sterically hindered 3-arylthiazolidine-2-thiones using dynamic NMR and HPLC, provide insights into the physical characteristics of these compounds (Ciogli et al., 2016).

Applications De Recherche Scientifique

Chiral Auxiliary in Synthesis

(S)-4-Benzylthiazolidine-2-thione has been utilized as a chiral auxiliary in the synthesis of aggregation pheromones of rhinoceros beetles. This application highlights its utility in asymmetric synthesis, where it facilitates the production of enantiomerically enriched compounds. The process involves N-acylation, asymmetric Michael reaction, and several other steps, leading to the synthesis of (R)-3-methylheptan-1-ol with high enantiomeric excess and yield (Yang Gui-chun, 2009).

Thermophysical Properties

Research on the thermophysical properties of thio and dithiocarbamates, including thiazolidine-2-thione derivatives, has been conducted to understand their behavior in medium temperature ranges. Differential scanning calorimetry (DSC) studies were performed to investigate temperatures, enthalpies, and entropies of fusion, providing insight into their physical characteristics under various conditions (M. Temprado et al., 2008).

Enantioselective Acylating Agents

(S)-4-Benzylthiazolidine-2-thione derivatives have been synthesized and applied as enantioselective acylating agents. These compounds are effective in transferring acyl groups to amine and amino acid racemates with high yields and moderate to good optical purity. This application underscores the compound's utility in stereochemical modifications of organic molecules (L. Yadav & Suman Dubey, 2002).

Polymerization

N-Substituted cyclic thiourethanes synthesized from (S)-4-Benzylthiazolidine-2-thione have been used in cationic ring-opening polymerization to produce polythiourethanes. This research demonstrates the compound's role in creating polymers with controlled molecular weights and narrow molecular weight distributions, highlighting its importance in materials science (A. Nagai, Bungo Ochiai, & T. Endo, 2004).

Photocyclization Reactions

(S)-4-Benzylthiazolidine-2-thione and related compounds have been investigated in photocyclization reactions. These studies provide insights into the mechanisms of forming stable intermediates and derivatives through irradiation, offering potential pathways for synthesizing novel organic compounds with specific structural features (S. Buscemi & M. Gruttadauria, 2000).

Propriétés

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDUGQISGRPGAW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=S)S1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466513 |

Source

|

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Benzylthiazolidine-2-thione | |

CAS RN |

171877-39-7 |

Source

|

| Record name | (S)-4-Benzylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)